2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
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Overview
Description
2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorophenyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with an appropriate diketone under acidic or basic conditions.
Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with the pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The difluorophenyl group and the pyrazole ring are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammation and pain pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorophenylacetic acid
- 2,4-Difluorophenylacetic acid
- 2,3-Difluorophenylacetic acid
Uniqueness
Compared to similar compounds, 2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is unique due to the presence of both the difluorophenyl group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H10F2N2O3 |
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Molecular Weight |
268.22 g/mol |
IUPAC Name |
2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H10F2N2O3/c1-6-7(5-10(17)18)12(19)16(15-6)11-8(13)3-2-4-9(11)14/h2-4,15H,5H2,1H3,(H,17,18) |
InChI Key |
OVJBYHNBWUWBSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=C(C=CC=C2F)F)CC(=O)O |
Origin of Product |
United States |
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